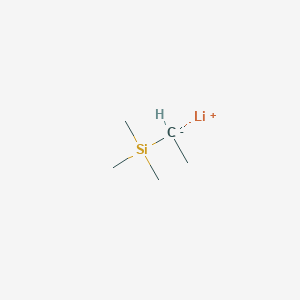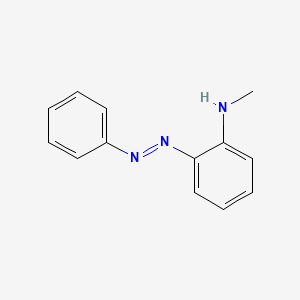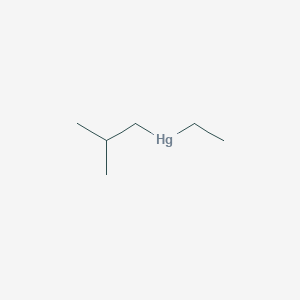
Ethyl(2-methylpropyl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(2-methylpropyl)mercury is an organomercury compound that contains a mercury atom bonded to an ethyl group and a 2-methylpropyl group. Organomercury compounds are known for their significant biological and chemical activities, often used in various industrial and research applications. The presence of mercury in these compounds makes them highly toxic and necessitates careful handling and usage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2-methylpropyl)mercury typically involves the reaction of mercury(II) acetate with ethyl and 2-methylpropyl Grignard reagents. The reaction proceeds as follows:
Preparation of Grignard Reagents: Ethyl bromide and 2-methylpropyl bromide are reacted with magnesium in dry ether to form ethylmagnesium bromide and 2-methylpropylmagnesium bromide, respectively.
Reaction with Mercury(II) Acetate: The Grignard reagents are then reacted with mercury(II) acetate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining the required temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(2-methylpropyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: Reduction reactions can convert it back to elemental mercury.
Substitution: The ethyl and 2-methylpropyl groups can be substituted with other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide or other mercury(II) salts.
Reduction: Elemental mercury.
Substitution: Various organomercury compounds depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Ethyl(2-methylpropyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems, particularly its toxicity and interaction with cellular components.
Medicine: Investigated for its potential use in pharmaceuticals, although its toxicity limits its direct application.
Industry: Utilized in the production of other organomercury compounds and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of Ethyl(2-methylpropyl)mercury involves its interaction with thiol groups in proteins and enzymes. The mercury atom binds to the sulfur atoms in cysteine residues, disrupting the normal function of the proteins. This binding can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylmercury: Contains a methyl group instead of an ethyl group.
Dimethylmercury: Contains two methyl groups.
Phenylmercury: Contains a phenyl group instead of an ethyl group.
Uniqueness
Ethyl(2-methylpropyl)mercury is unique due to the presence of both ethyl and 2-methylpropyl groups, which influence its chemical reactivity and biological interactions. The combination of these groups can affect the compound’s solubility, stability, and toxicity compared to other organomercury compounds.
Eigenschaften
CAS-Nummer |
78226-15-0 |
|---|---|
Molekularformel |
C6H14Hg |
Molekulargewicht |
286.77 g/mol |
IUPAC-Name |
ethyl(2-methylpropyl)mercury |
InChI |
InChI=1S/C4H9.C2H5.Hg/c1-4(2)3;1-2;/h4H,1H2,2-3H3;1H2,2H3; |
InChI-Schlüssel |
MLJHHGPKMIXYDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Hg]CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


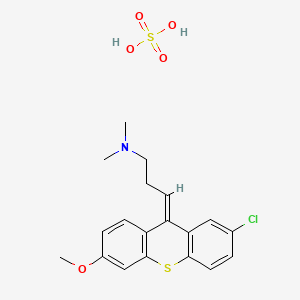
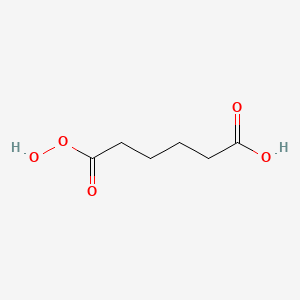

![2-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}ethyl prop-2-enoate](/img/structure/B14442419.png)

![3,8-dimethyl-2,4,7,9-tetrahydro-[1,3]oxazino[6,5-g][1,3]benzoxazine](/img/structure/B14442428.png)


